molecular formula C12H21NO4 B12442611 (S)-Methyl 2-((tert-butoxycarbonyl)amino)hex-5-enoate

(S)-Methyl 2-((tert-butoxycarbonyl)amino)hex-5-enoate

Cat. No.: B12442611
M. Wt: 243.30 g/mol
InChI Key: MXDNEPDJMODRAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Methyl 2-((tert-butoxycarbonyl)amino)hex-5-enoate is a chemical compound with a unique molecular structure. It is often used in advanced research and development due to its exceptional purity and versatility. This compound is a clear, pale liquid with a molecular weight of 285.38 g/mol and a boiling point of 371.09°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 2-((tert-butoxycarbonyl)amino)hex-5-enoate typically involves the reaction of hex-5-enoic acid with tert-butyl carbamate under specific conditions. The reaction is carried out in the presence of a catalyst and requires precise temperature control to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 2-((tert-butoxycarbonyl)amino)hex-5-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(S)-Methyl 2-((tert-butoxycarbonyl)amino)hex-5-enoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (S)-Methyl 2-((tert-butoxycarbonyl)amino)hex-5-enoate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of intermediate products that participate in various biochemical pathways. These interactions can modulate the activity of enzymes and other proteins, thereby influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-Methyl 2-((tert-butoxycarbonyl)amino)hex-5-enoate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and interaction profiles. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]hex-5-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-6-7-8-9(10(14)16-5)13-11(15)17-12(2,3)4/h6,9H,1,7-8H2,2-5H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXDNEPDJMODRAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC=C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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